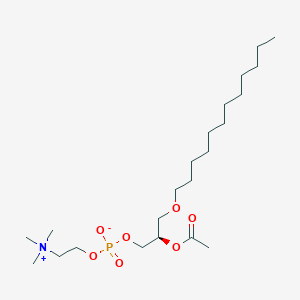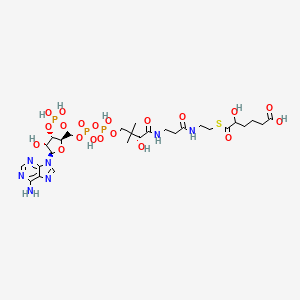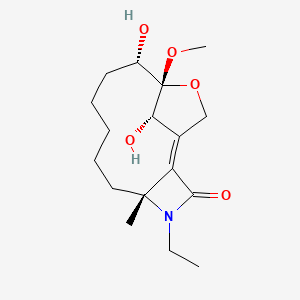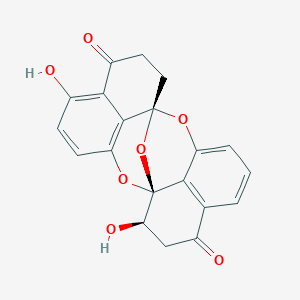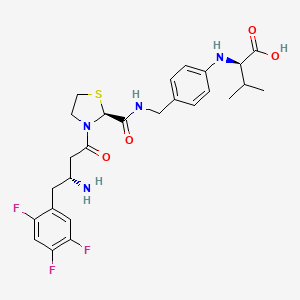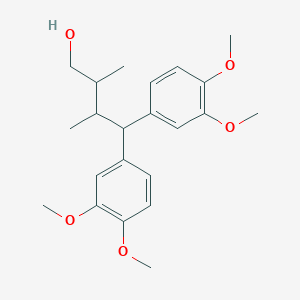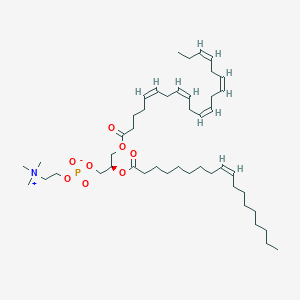
PC(20:5(5Z,8Z,11Z,14Z,17Z)/18:1(9Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups specified at positions 1 and 2 are (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl and (9Z)-octadecenoyl respectively. It derives from an oleic acid and an all-cis-5,8,11,14,17-icosapentaenoic acid.
Scientific Research Applications
Metabolomics in Disease Diagnosis
A study highlighted the application of metabolomics in identifying serum biomarkers for osteoarticular tuberculosis, utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS). In this context, certain phosphatidylcholines (PCs), including PC[20:4(8Z,11Z,14Z,17Z)/18:0] and similar compounds, were identified as potential diagnostic biomarkers. These findings suggest the importance of lipid metabolism in the pathological process of tuberculosis, implying that PCs play a significant role in disease biomarker research (Chen, Ye, Lei, & Wang, 2022).
Role in Lung Carcinoma Development
An untargeted metabolomic method based on UPLC-QTOF/MS identified dynamic metabolic alterations in mice plasma during lung carcinoma development. Several dysregulated metabolites, including various PCs like PC(20:2(11Z,14Z)/16:0), PC(22:4(7Z,10Z,13Z,16Z)/14:0), and others, were identified as being involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid. This study sheds light on the potential diagnostic value of these PCs in lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Follicular Thyroid Carcinoma Metabonomics
In the diagnosis of follicular thyroid carcinoma (FTC), metabolomic analysis using LC-MS revealed significant differences in metabonomic characteristics between FTC and follicular thyroid nodules. PCs and other lipids were identified as key metabolites, suggesting their potential as biomarkers. This underscores the role of PCs in understanding the metabolic pathways and potential pathogenesis of FTC (Qin et al., 2022).
properties
Product Name |
PC(20:5(5Z,8Z,11Z,14Z,17Z)/18:1(9Z)) |
|---|---|
Molecular Formula |
C46H80NO8P |
Molecular Weight |
806.1 g/mol |
IUPAC Name |
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,30,32,44H,6-7,9,11-13,15,17-19,23,27-29,31,33-43H2,1-5H3/b10-8-,16-14-,22-20-,24-21-,26-25-,32-30-/t44-/m1/s1 |
InChI Key |
JZKMYCPNBSRARO-YMBRLFDISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



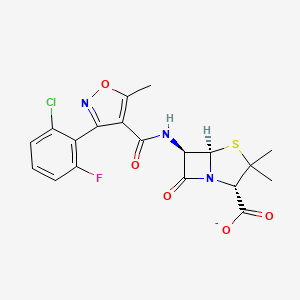
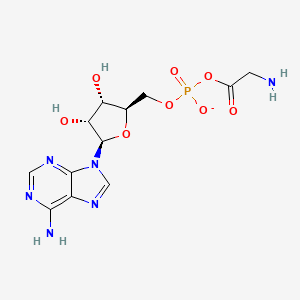
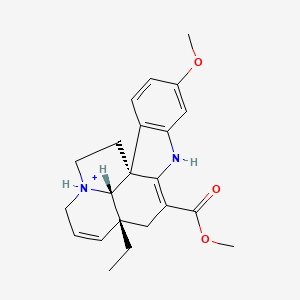
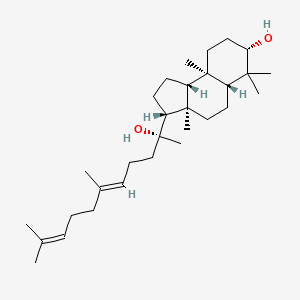
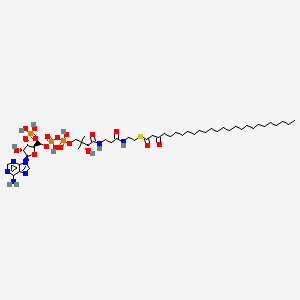
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
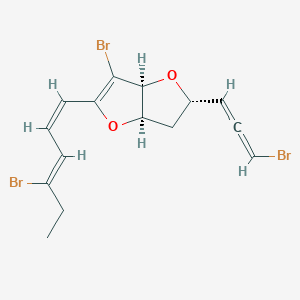
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
